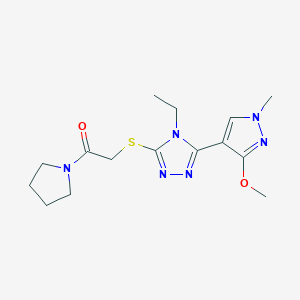

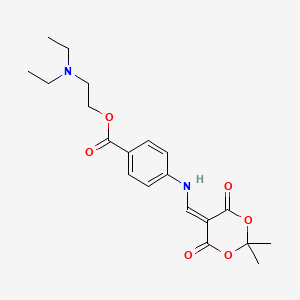

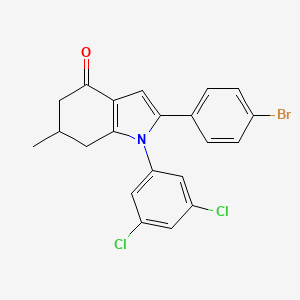

![molecular formula C16H12O4 B2582332 methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate CAS No. 79669-87-7](/img/structure/B2582332.png)

methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate

Übersicht

Beschreibung

“Methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.268. It is offered by various suppliers for research purposes .

Synthesis Analysis

The synthesis of benzoxepines, which includes compounds like “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate”, has been studied extensively. A base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones provides a straightforward access to a wide range of functionalized benzoxepines . Another method involves a regioselective ring expansion concomitant with the introduction of an aryl group at position 5 via migratory insertion into a Pd carbene followed by C-C bond cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” are not provided in the search results. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under various conditions.Wissenschaftliche Forschungsanwendungen

- A study explored the antiviral potential of dihydrodibenzo[b,e]thiepin derivatives, which share structural similarities with the compound . Specifically, two derivatives—(E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate (TM3) and (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24)—showed promising inhibitory effects against dengue virus (DENV2). These compounds demonstrated significant antiviral activity, with IC90 values of 10 μM for TM3 and 0.25 μM for TM24. The mechanism of action involves inhibition of DENV2 NS3 helicase.

Antiviral Properties

Chemical Characterization and Synthesis

Wirkmechanismus

The mechanism of action for “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” is not provided in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used.

Safety and Hazards

The Safety Data Sheet (SDS) for “methyl 11-oxo-6H-benzocbenzoxepine-2-carboxylate” provides some information on safety and hazards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures are recommended . The compound should be handled with appropriate personal protective equipment, and any spills should be cleaned up in a manner that minimizes exposure .

Eigenschaften

IUPAC Name |

methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-16(18)10-6-7-14-13(8-10)15(17)12-5-3-2-4-11(12)9-20-14/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOLYPIPZRJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

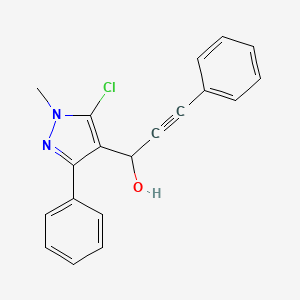

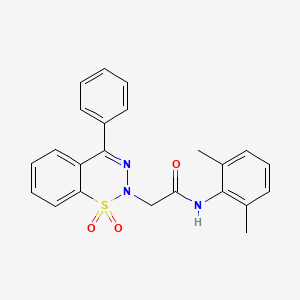

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

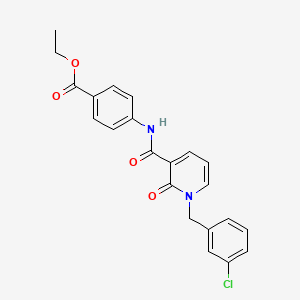

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

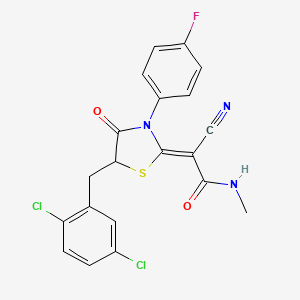

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

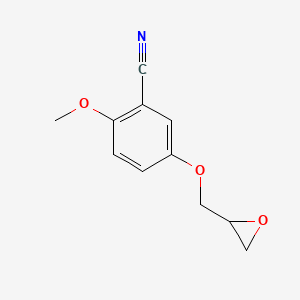

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)

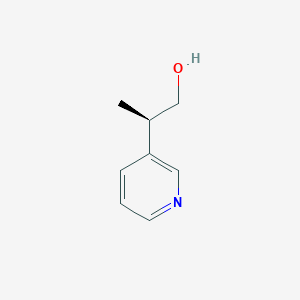

![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)